molecular formula C8H3IN2 B1587499 4-Iodophthalonitrile CAS No. 69518-17-8

4-Iodophthalonitrile

Cat. No.: B1587499
CAS No.: 69518-17-8
M. Wt: 254.03 g/mol
InChI Key: OOHQHYJZUSXMFD-UHFFFAOYSA-N
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Description

4-Iodophthalonitrile is an organic compound with the molecular formula C₈H₃IN₂. It is a derivative of phthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by an iodine atom. This compound is known for its utility in organic synthesis, particularly in the preparation of phthalocyanines and other complex organic molecules .

Safety and Hazards

4-Iodophthalonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodophthalonitrile can be synthesized through various methods. One common synthetic route involves the iodination of phthalonitrile. This process typically includes the following steps:

    Diazotization: 4-Aminophthalonitrile is dissolved in sulfuric acid and cooled to 0°C. Sodium nitrite is then added to the solution to form a diazonium salt.

    Iodination: Potassium iodide is added to the diazonium salt solution, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Industrial methods may also incorporate continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Iodophthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-Iodophthalonitrile primarily involves its role as a precursor in the synthesis of phthalocyanines and other complex molecules. In photodynamic therapy, phthalocyanines act as photosensitizers that generate reactive oxygen species upon light activation, leading to the destruction of cancer cells . The molecular targets and pathways involved include cellular membranes and various intracellular components that are susceptible to oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophthalonitrile: Another derivative of phthalonitrile, where a nitro group replaces the hydrogen atom. It is used in similar applications but has different reactivity and properties.

    4,5-Dichlorophthalonitrile: Contains two chlorine atoms on the benzene ring.

Uniqueness of 4-Iodophthalonitrile

This compound is unique due to the presence of the iodine atom, which imparts specific reactivity and allows for versatile synthetic transformations. Its ability to undergo various coupling reactions makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-iodobenzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3IN2/c9-8-2-1-6(4-10)7(3-8)5-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOHQHYJZUSXMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399533
Record name 4-Iodophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69518-17-8
Record name 4-Iodophthalonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodophthalonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Aminophthalonitrile (40 g, 0.28 mol) was slowly added to 80 ml of concentrated sulfuric acid and the mixture was stirred with cooling (below 25° C.) until dissolution was complete. After cooling below 15° C., ice water (175 ml) was slowly added to precipitate the amine bisulfate. A solution of sodium nitrite (20 g, 0.29 mol) in 40 ml of water was then added at such a rate as to maintain the temperature at 0°-10° C. After stirring the solution for an additional 15 minutes, a few crystals of urea were added to decompose any excess sodium nitrite. The homogeneous solution was then poured into a breaker containing potassium iodide (75 g, 0.45 mol) dissolved in 150 ml of water. After the evolution of nitrogen had ceased and a negative test with alkaline p- methoxyphenol indicated that the reaction was complete, the brown precipitate was collected by suction filtration and washed with 10% sodium bisulfite, with saturated sodium bicarbonate and finally with water. Recrystallization from ethanol-water afforded 51 g (72%) of the desired product, m.p. 141°-142° C.
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80 mL
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Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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